Product packaging for D-Galactose-3-d(Cat. No.:CAS No. 478518-70-6)

D-Galactose-3-d

Cat. No.: B118615
CAS No.: 478518-70-6
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-FYEWKVIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Carbohydrate Research

Isotopic labeling of carbohydrates, where an atom is replaced by its heavier, non-radioactive isotope, is a cornerstone of modern chemical and biological research. This technique provides a powerful lens through which scientists can observe the intricate dance of molecules in living systems without altering their chemical properties. By introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into carbohydrate structures, researchers can trace their journey through metabolic pathways, elucidate complex enzymatic mechanisms, and quantify their presence in diverse biological samples. symeres.com This approach is fundamental to glycomics, the study of the entire complement of sugars in an organism, and has profound implications for understanding health and disease, from metabolic disorders to cell signaling and immune responses. scbt.com

Deuterium as a Stable Isotope for Mechanistic and Metabolic Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool for a variety of scientific investigations. symeres.com Its use is advantageous because it is non-radioactive, making it safe for in vivo studies in humans. The key to deuterium's utility lies in its mass, which is double that of protium (B1232500) (¹H). This mass difference is significant enough to be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

Furthermore, the replacement of a hydrogen atom with a deuterium atom can slow down the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the mechanisms of enzyme-catalyzed reactions. symeres.comacs.org By strategically placing a deuterium label at a specific position in a molecule like galactose, researchers can probe the precise steps of its metabolic conversion. acs.orgnih.gov

Historical Context of Deuterium Application in Monosaccharide Studies

The use of stable isotopes, including deuterium, in metabolic research has a rich history dating back several decades. acs.orgscienceopen.com Early studies laid the groundwork for using isotopically labeled compounds to understand the disposition and metabolic pathways of various molecules. acs.org In carbohydrate research, deuterated glucose, such as [6,6-²H₂]glucose, became a preferred tracer for monitoring glucose kinetics in the whole body. alfa-chemistry.com The combination of stable isotope labeling with powerful analytical methods like MS and NMR spectroscopy has allowed for increasingly sophisticated studies. acs.orgnih.gov These techniques have been used to study the conformations of oligosaccharides, the rates of anomerization in reducing sugars, and the intricate interactions between carbohydrates and proteins. alfa-chemistry.com This historical progression has paved the way for the synthesis and application of specifically labeled monosaccharides like D-Galactose-3-d to answer highly targeted questions in glycobiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B118615 D-Galactose-3-d CAS No. 478518-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FYEWKVIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for D Galactose 3 D and Deuterium Enriched Analogs

Strategies for Stereoselective Deuterium (B1214612) Incorporation into D-Galactose

The cornerstone of synthesizing D-galactose-3-d lies in the ability to introduce a deuterium atom at a specific carbon in a stereochemically defined manner. This is achieved through both enantioselective and regioselective approaches, often employing a combination of chemical and enzymatic techniques.

Enantioselective Approaches for Deuterated D-Galactose Derivatives

While the direct enantioselective synthesis of this compound from achiral precursors is a formidable challenge, enantioselective methods are pivotal in creating chiral deuterated building blocks. One conceptual approach involves the asymmetric deuteration of a suitable prochiral substrate. Although direct documentation for this compound is scarce, analogous syntheses of other deuterated monosaccharides provide a framework. For instance, the enantioselective synthesis of tetrafluorinated D-glucose and D-galactose analogues has been reported, highlighting the use of asymmetric dihydroxylation reactions to establish key stereocenters. acs.org A similar strategy could be envisioned where an appropriately substituted and deuterated alkene precursor undergoes an enantioselective reaction to install the required chirality.

Another strategy involves the use of chiral auxiliaries. Perpivaloylated galactose has been employed as a chiral auxiliary in the stereoselective synthesis of benzomorphan (B1203429) derivatives, demonstrating the ability of the galactose scaffold to direct stereochemical outcomes. researchgate.net This principle could be adapted to a synthesis where the galactose molecule itself is the target, with the chiral auxiliary guiding the stereoselective introduction of deuterium. Furthermore, the synthesis of chiral deuterium-labeled amines has been achieved with high optical purity using amine transaminase cascades, a chemoenzymatic approach that underscores the power of enzymes in establishing chiral centers, including those bearing deuterium. acs.org

Regioselective Deuteration Techniques for Specific Carbon Positions

Regioselective deuteration is crucial for labeling a specific position like C-3 in the D-galactose molecule. A powerful method involves the use of protecting groups to mask all hydroxyl groups except the one adjacent to the target carbon. Subsequently, a catalyst-mediated hydrogen-deuterium (H-D) exchange can be performed. For example, a heterogeneous Ru/C-catalyzed H-D exchange reaction in D₂O under a hydrogen atmosphere has been shown to selectively deuterate carbons adjacent to free hydroxyl groups with perfect chemo- and stereoselectivity. nsf.gov By selectively protecting the hydroxyl groups at C-1, C-2, C-4, and C-6 of a galactose derivative, the C-3 hydroxyl could be left free to direct deuteration to the C-2 and C-4 positions. To achieve deuteration specifically at C-3, a different strategy is required, often involving the generation of a reactive intermediate at this position.

One such strategy involves the creation of an enone intermediate. For instance, the synthesis of conduritols from D-galactose proceeds through a cyclohexenone intermediate. rsc.orgrsc.org A similar approach could be used to generate an enone from a protected galactose derivative, followed by a stereoselective conjugate addition of a deuterium donor.

Palladium-catalyzed reactions also offer a route to regioselective deuteration. An excited-state palladium-catalyzed 1,2-spin-center shift has been utilized for the selective C-2 deuteration of carbohydrates. nsf.gov While this specific method targets the C-2 position, it highlights the potential of transition-metal catalysis in achieving site-selective modifications of sugars.

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound often proceeds through the preparation of versatile intermediates that can be subsequently modified. Borylated and organometallic derivatives of galactose are particularly useful in this regard.

Generation of Borylated D-Galactose Derivatives for Further Modification

A highly efficient and diastereoselective synthesis of a C-3 borylated D-galactose derivative has been developed, providing a key precursor for this compound. mdpi.comnih.gov The synthesis starts from diacetone-D-glucose, which is converted to an alkene intermediate with a double bond between C-3 and C-4. Hydroboration of this alkene, followed by in-situ trapping of the resulting borane, diastereoselectively yields the D-galacto derivative borylated at the C-3 position. mdpi.comnih.gov This boronic acid derivative can then serve as a handle for the introduction of deuterium via a protodeboronation reaction using a deuterium source.

Table 1: Key Steps in the Synthesis of 3-Boronic-3-Deoxy-d-galactose mdpi.comnih.gov

StepStarting MaterialReagentsProductKey Transformation
1Diacetone-D-glucose1. Tf₂O, Pyridine; 2. DBU1,2:5,6-Di-O-isopropylidene-α-D-ribo-hex-3-enofuranoseFormation of an alkene at C3-C4
2Alkene intermediate1. BH₃·THF; 2. Diethanolamine (DEA)3-Deoxy-3-(diethanolamineboron)-1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseDiastereoselective hydroboration/borane trapping
3DEA-boronate adductTFA, H₂O, DCM3-Boronic-3-deoxy-D-galactoseDeprotection

Detailed NMR spectroscopic characterization of the borylated D-galactose intermediate has been performed, confirming its structure and providing a basis for monitoring subsequent transformations. mdpi.com

Preparation of Acylsilane and Acylgermane Derivatives with Deuterated Galactose Moieties

Acylsilanes and acylgermanes are valuable synthetic intermediates. A convenient method for the synthesis of D-galactose-substituted acylsilanes and acylgermanes has been described, which can be adapted for the preparation of their deuterated analogs. acs.org The synthesis involves the reaction of a galactose-derived acid chloride with potassium tris(trimethylsilyl)silanide or -germanide.

To prepare the this compound version, one would start with this compound and convert it to the corresponding 1,2:3,4-di-O-isopropylidene-α,D-galacturonic acid, which would then be transformed into the acid chloride. Reaction with the silyl (B83357) or germyl (B1233479) anion would then yield the desired deuterated acylsilane or acylgermane.

Table 2: Proposed Synthesis of this compound Acylsilane

StepStarting MaterialProposed ReagentsProduct
1This compoundAcetone, H₂SO₄1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose-3-d
2Protected galactose-3-dTEMPO, NaOCl1,2:3,4-Di-O-isopropylidene-α,D-galacturonic acid-3-d
3Galacturonic acid-3-d(COCl)₂1,2:3,4-Di-O-isopropylidene-α,D-galacturonic acid chloride-3-d
4Acid chloride-3-dKSi(SiMe₃)₃This compound substituted acylsilane

These deuterated acylsilanes could serve as photoinitiators or as precursors for further synthetic transformations.

Enzymatic and Chemo-Enzymatic Synthesis of Deuterated Oligosaccharides Containing this compound

Enzymes, particularly glycosyltransferases, offer unparalleled regio- and stereoselectivity in the synthesis of complex oligosaccharides. Chemo-enzymatic approaches, which combine the flexibility of chemical synthesis with the precision of enzymatic catalysis, are powerful strategies for constructing deuterated oligosaccharides.

A key step in this process is the conversion of the deuterated monosaccharide, this compound, into its activated form, typically a nucleotide sugar like UDP-D-galactose-3-d. A rapid method for converting unprotected galactose and its analogs (including 3-deoxy-galactose) to their UDP-derivatives has been established. nih.gov This involves the in-situ preparation of a per-O-trimethylsilylated glycopyranosyl iodide, followed by reaction with UDP. This method is directly applicable to this compound.

Once UDP-D-galactose-3-d is synthesized, it can be used as a donor substrate for various galactosyltransferases. For example, β(1→4)-galactosyltransferase can transfer the this compound moiety to an N-acetylglucosamine (GlcNAc) acceptor to form a deuterated N-acetyllactosamine (LacNAc) analog. nih.gov

Table 3: Chemo-Enzymatic Synthesis of a Deuterated Disaccharide

StepDescriptionKey Reagents/EnzymesProduct
1Chemical SynthesisThis compound, TMS-Cl, Pyridine, UDPUDP-D-galactose-3-d
2Enzymatic Glycosylationβ(1→4)-galactosyltransferase, GlcNAc acceptorGal(β1-4)GlcNAc (with deuterated Gal)

The enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose has been reported, and this analog was shown to be a substrate for UDP-galactopyranose mutase, demonstrating that modifications at the C-3 position are tolerated by some enzymes. acs.org This provides further evidence that UDP-D-galactose-3-d would be a viable substrate for glycosyltransferases in the synthesis of more complex deuterated oligosaccharides and glycoconjugates. beilstein-journals.org The use of deuterated substrates in conjunction with mass spectrometry has also been shown to be a sensitive method for measuring glycosyltransferase activity. nih.gov

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and purity of D-Galactose-3-d.

¹H NMR: In the proton NMR spectrum, the most notable feature is the simplification of the signal corresponding to the proton at the C-3 position. Instead of a complex multiplet (due to coupling with adjacent protons), the signal for the H-3 proton is absent, confirming the successful incorporation of deuterium (B1214612). The signals for the remaining protons may also show slight simplification due to the removal of one coupling partner. tandfonline.com

²H NMR: Deuterium NMR can be used to directly observe the resonance of the incorporated deuterium atom, providing definitive proof of its presence and location within the molecule. pnas.orgacs.org

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom bonded to deuterium (C-3) exhibits a characteristic effect. The signal for C-3 will appear as a multiplet due to C-D coupling, and its chemical shift may be slightly altered compared to the unlabeled compound, a phenomenon known as an isotope effect. unimo.it

¹³C-NMR for Carbon Backbone Elucidation and Isotope Tracing

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight and isotopic enrichment of this compound. The molecular ion peak in the mass spectrum will be shifted by approximately 1 Da higher than that of unlabeled D-galactose, corresponding to the mass of one deuterium atom. nih.gov High-resolution mass spectrometry can confirm the exact mass to several decimal places. nih.gov Fragmentation patterns under techniques like gas chromatography-mass spectrometry (GC/MS) can also be used to confirm the location of the label. nih.gov By comparing the fragmentation of the labeled and unlabeled compound, analysts can deduce which fragments retain the deuterium atom, thereby pinpointing its position on the carbon skeleton. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Infrared (IR) Spectroscopy

IR spectroscopy detects the vibrations of chemical bonds. The bond between carbon and deuterium (C-D) vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the heavier mass of deuterium. uobabylon.edu.iqlibretexts.org A typical C-H stretching vibration appears around 3000 cm⁻¹, whereas the C-D stretch is found in a less crowded region of the spectrum, typically around 2100-2200 cm⁻¹. vaia.compearson.com The presence of this distinct C-D absorption band in the IR spectrum of this compound serves as another piece of evidence for successful deuteration. nih.gov

Applications in Mechanistic and Metabolic Research

Elucidation of Enzymatic Mechanisms

One of the most powerful applications of D-Galactose-3-d is in the study of enzyme mechanisms through the kinetic isotope effect (KIE). symeres.com If an enzyme-catalyzed reaction involves the breaking of the C-H bond at the C-3 position in its rate-limiting step, substituting this hydrogen with deuterium (B1214612) will slow the reaction down. By measuring and comparing the reaction rates of D-galactose and this compound, researchers can determine if this specific bond cleavage is kinetically significant. For example, this approach could be used to study enzymes like UDP-galactose 4-epimerase, which catalyzes the interconversion of UDP-galactose and UDP-glucose via an oxidation-reduction mechanism at the C-4 position, but insights into conformational changes involving the C-3 position could still be gleaned. More directly, enzymes that act on the C-3 hydroxyl group would be prime candidates for study with this compound. acs.orgnih.gov

Tracing Metabolic Pathways of Galactose

As a stable isotope-labeled tracer, this compound can be administered to cells, tissues, or whole organisms to trace the metabolic fate of the galactose molecule. Using mass spectrometry, scientists can track the appearance of the deuterium label in downstream metabolites. nih.gov This allows for the mapping and quantification of galactose flux through various pathways, such as the Leloir pathway, where galactose is converted to glucose-1-phosphate. This method helps to understand how galactose metabolism is altered in genetic diseases like galactosemia or under different physiological conditions. nih.govnih.gov

Studying Non-enzymatic Glycation Processes

Non-enzymatic glycation is a process where sugars react with proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). medchemexpress.comnih.gov This process is implicated in aging and diabetic complications. D-Galactose is often used to induce aging models because it readily forms AGEs. medchemexpress.comresearchgate.net Using this compound can help elucidate the mechanisms of these complex, non-enzymatic reactions. By analyzing the resulting AGEs with mass spectrometry, researchers can determine if the C-3 position of galactose is involved in the cross-linking reactions, providing a more detailed picture of how these damaging modifications occur at a molecular level. nih.govresearchgate.net

D Galactose 3 D in the Study of Metabolic Pathways and Flux Analysis in Non Human Systems

Tracing Carbon Flow in Cellular Metabolism using Labeled D-Galactose

Isotopically labeled D-galactose, including deuterium-labeled variants like D-Galactose-3-d and more commonly ¹³C-labeled versions such as D-[1-¹³C]galactose or D-[4-¹³C]galactose, serves as a crucial tracer for mapping carbon and hydrogen flow in carbohydrate metabolism. musechem.commedchemexpress.com When introduced into a biological system, this labeled sugar is taken up by cells and enters metabolic pathways, primarily the Leloir pathway, which converts galactose into glucose-1-phosphate. The isotopic label (e.g., ¹³C or ²H) at a specific position, like the C-3 position in this compound, acts as a detectable marker. medchemexpress.com

The journey of the labeled atoms can be tracked as D-galactose is metabolized. The label's incorporation into various downstream intermediates and end-products provides quantitative data on the activity of specific enzymes and the flux through different pathways. musechem.com For instance, tracing the ¹³C label from galactose can reveal its contribution to glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the synthesis of glycans. mdpi.comresearchgate.net

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to detect and quantify the isotopic enrichment in metabolites. musechem.com This allows researchers to:

Quantify pathway flux: Determine the rate at which galactose is processed through pathways like the Leloir pathway. nih.gov

Identify active pathways: Confirm the functionality of metabolic routes for galactose utilization. mdpi.com

Assess metabolic remodeling: Understand how cells shift their metabolic strategies in response to the availability of galactose as an alternative fuel source. mdpi.com

For example, a ¹³C NMR-based metabolic flux analysis using labeled galactose in glioblastoma cells demonstrated a fully functional Leloir pathway and revealed elevated activity in the pentose phosphate pathway, showcasing how these cells efficiently metabolize galactose. mdpi.com Similarly, studies in yeast use labeled galactose to investigate the complexities of glucose repression and the regulation of metabolic flux in response to different sugar mixtures. frontiersin.org The use of specifically labeled galactose, such as this compound, allows for precise tracking of the fate of the hydrogen atom at the C-3 position, which can be particularly informative for studying redox reactions and the enzymes that catalyze them.

Investigation of D-Galactose Catabolism Pathways in Microbial Systems

Microbial systems exhibit diverse strategies for D-galactose catabolism, which can be effectively investigated using isotopically labeled galactose, including this compound. The two most common pathways are the Leloir pathway and the De Ley-Doudoroff (DLD) pathway. d-nb.info

The Leloir pathway is the predominant route in many yeasts, such as Saccharomyces cerevisiae, and some bacteria. asm.orgfrontiersin.org It involves the phosphorylation of galactose to galactose-1-phosphate, followed by its conversion to glucose-1-phosphate, which then enters mainstream glycolysis. asm.orgpnas.org Tracer studies using labeled galactose in these organisms allow for the quantification of flux through this pathway. Such studies have revealed that the accumulation of intermediates like galactose-1-phosphate can inhibit the pathway, and that the expression of key enzymes like galactokinase (Gal1) and phosphoglucomutase (Pgm2) is critical for efficient galactose utilization. nih.govpnas.org

The De Ley-Doudoroff (DLD) pathway , found in bacteria like Pseudomonas, catabolizes galactose through a series of oxidative steps to produce pyruvate (B1213749) and glyceraldehyde-3-phosphate. d-nb.info This pathway is distinct from the Leloir pathway as it involves different metabolic intermediates. d-nb.info Isotope tracing can delineate the carbon flow through this route and assess its efficiency, which is crucial for metabolic engineering efforts aimed at enabling organisms like P. putida to co-utilize galactose with other sugars from biomass. d-nb.info

Some microbes utilize alternative or parallel pathways. For instance, Staphylococcus aureus metabolizes galactose via the tagatose 6-phosphate (Tag6P) pathway . frontiersin.org In some fungi, an oxidoreductive pathway exists where galactose is first reduced to galactitol. asm.orgbiorxiv.org Isotopic labeling experiments are indispensable for dissecting the contributions of these parallel pathways. For example, in Lactococcus lactis, tracer studies helped establish that galactose uptake and metabolism can occur via both the Leloir and Tag6P pathways, depending on the strain and the specific transporters involved. nih.gov

The table below summarizes the primary galactose catabolic pathways in different microbial systems.

Pathway NameKey Intermediate(s)Example OrganismsPrimary End Product before Glycolysis
Leloir Pathway Galactose-1-phosphate, UDP-galactoseSaccharomyces cerevisiae, Lactococcus lactisGlucose-1-phosphate
De Ley-Doudoroff (DLD) Pathway 2-keto-3-deoxy-galactonatePseudomonas putida, Pseudomonas saccharophilaPyruvate and Glyceraldehyde-3-phosphate
Tagatose 6-Phosphate (Tag6P) Pathway Galactose-6-phosphate, Tagatose-6-phosphateStaphylococcus aureus, Lactococcus lactisDihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP)
Oxidoreductive Pathway Galactitol, D-sorbitolCandida intermedia, some filamentous fungiFructose-6-phosphate

Table 1: Major D-galactose catabolic pathways in various microbial systems.

By using tracers like this compound, researchers can precisely map the flow of atoms and energy, revealing bottlenecks, regulatory mechanisms, and the intricate interplay between different catabolic routes in microbes. pnas.orgbiorxiv.org

Analysis of Metabolic Dysregulation in Animal Models using D-Galactose as a Perturbant

Chronic administration of D-galactose is widely used to induce a state of accelerated aging in animal models, particularly rodents. psppjournals.orgnih.govplos.org This model is valuable for studying age-related metabolic dysregulation because high levels of D-galactose can lead to the formation of advanced glycation end-products (AGEs), increased oxidative stress, and mitochondrial dysfunction, mimicking aspects of natural aging. psppjournals.orgplos.org The use of isotopically labeled D-galactose, such as this compound, in conjunction with this model allows for a detailed analysis of how metabolic fluxes are altered during the aging process.

When D-galactose is used as a metabolic perturbant, it can induce a range of metabolic shifts. plos.org Studies have shown that D-galactose-treated animals exhibit disorders in glucose and lipid metabolism. researchgate.netplos.org For example, integrated metabonomic and transcriptomic analyses in mice have identified significant changes in the levels of various metabolites in the liver. plos.org

The table below presents selected metabolic changes observed in the liver of D-galactose-induced aging mice compared to control animals, based on findings from research studies.

MetaboliteChange in D-Galactose GroupPotential ImplicationReference
Palmitoleic acid Significantly ReducedImpaired hepatic lipid metabolism, reduced insulin (B600854) sensitivity. plos.org
Arachidonic acid Significantly IncreasedPro-inflammatory state. plos.org
Elaidic acid Significantly IncreasedAssociated with atherogenic effects. plos.org
Glucose No significant change (at 150 mg/kg)The dosage may not be sufficient to induce hyperglycemia. psppjournals.org
Body Weight Gain Significantly ReducedPotential muscle wasting or impaired metabolism. researchgate.net

Table 2: Examples of metabolic and physiological changes in D-galactose-induced aging animal models.

Metabolic flux analysis using labeled D-galactose can provide a more dynamic picture of these disturbances. By tracing the labeled atoms from galactose into pathways like glycolysis, the TCA cycle, and fatty acid synthesis, researchers can quantify how the flux distributions are perturbed. This approach can reveal, for instance, whether the observed lipid dysregulation is due to increased synthesis, decreased breakdown, or altered precursor supply from carbohydrate metabolism. science.gov Furthermore, tracing the deuterium (B1214612) from this compound can offer specific insights into redox imbalances, as the transfer of this label is linked to the activity of NAD(P)H-dependent enzymes, which are central to managing oxidative stress. researchgate.net

These detailed flux maps help elucidate the mechanisms behind D-galactose-induced senescence and provide a quantitative framework for evaluating potential anti-aging interventions. plos.orgplos.org

Quantitative Assessment of Metabolic Fluxes in Engineered Biological Systems

Metabolic Flux Analysis (MFA) is an essential tool in metabolic engineering and synthetic biology for the quantitative assessment and optimization of engineered biological systems. researchgate.netcortecnet.com By introducing genetic modifications, engineers can rewire cellular metabolism to produce valuable chemicals, biofuels, or pharmaceuticals. MFA, particularly using stable isotope tracers like labeled D-galactose, provides the critical data needed to verify the function of engineered pathways and identify metabolic bottlenecks. researchgate.netcortecnet.com

In engineered systems, cells are often designed to utilize specific substrates, such as galactose derived from lignocellulosic biomass, to synthesize a target product. d-nb.info Quantitative flux analysis allows engineers to measure the flow of carbon from the substrate, through the engineered pathway, and into the final product, while also accounting for carbon diverted to competing native pathways. shimadzu.com

Key applications of MFA in engineered systems include:

Improving Substrate Co-utilization: For bioprocesses to be economically viable, microbes often need to metabolize multiple types of sugars simultaneously. MFA has been used to study and engineer Pseudomonas putida to co-utilize galactose and glucose. d-nb.info By analyzing the flux distribution when both sugars are present, researchers can understand the regulatory mechanisms (like carbon catabolite repression) and devise strategies to achieve balanced and efficient sugar consumption. frontiersin.orgd-nb.info

The table below provides hypothetical examples of how MFA could be used to quantify flux changes in an engineered microbe designed to produce a target chemical from galactose.

Metabolic Flux (Relative Units)Wild-Type StrainEngineered Strain (Initial)Engineered Strain (Optimized)
Galactose Uptake Rate 100100150
Flux to Glycolysis 956040
Flux to Pentose Phosphate Pathway 51010
Flux to Engineered Pathway 030100
Target Product Secretion 02595

Table 3: Hypothetical flux distribution in a wild-type vs. engineered microbial system utilizing galactose, as determined by MFA. The optimized strain shows increased galactose uptake and flux directed towards the target product.

By providing precise, quantitative data on intracellular reaction rates, MFA using tracers like this compound enables a rational, data-driven cycle of design, construction, and testing, which is fundamental to advancing the capabilities of engineered biological systems. researchgate.netcortecnet.com

Future Perspectives and Innovations

Emerging Trends in the Use of Deuterium-Labeled Monosaccharides

The application of deuterium-labeled monosaccharides is expanding, driven by advances in synthetic chemistry and analytical instrumentation. One emerging trend is their use in combination with other labeling strategies (e.g., ¹³C or ¹⁵N) for multi-isotope tracing experiments, providing even more detailed resolution of metabolic networks. Furthermore, their application as "label-free" probes, where the deuterium (B1214612) itself is detected by techniques like nuclear reaction analysis, offers new ways to study nutrient uptake in challenging biological systems like mycobacteria.

Potential for D-Galactose-3-d in Disease Biomarker Discovery

The precise tracing of metabolic pathways enabled by this compound holds potential for discovering new biomarkers for diseases involving aberrant galactose metabolism. By comparing the metabolic fate of the labeled sugar in healthy versus diseased states, subtle changes in enzyme activity or pathway flux can be detected. These metabolic signatures, identified using sensitive mass spectrometry techniques, could serve as early diagnostic or prognostic markers for conditions such as galactosemia or certain types of cancer where glycosylation is altered.

Synergistic Applications with Other Isotopic Labels

The true power of isotopic labeling is often realized when different labels are used in concert. acs.orgnih.gov Future studies will likely see this compound used alongside uniformly ¹³C-labeled glucose or ¹⁵N-labeled amino acids. This multi-tracer approach allows scientists to simultaneously track different metabolic inputs and their convergence into various biosynthetic pathways. Such synergistic applications, combined with advanced analytical platforms and computational modeling, will provide an unprecedented system-level understanding of cellular metabolism in health and disease. humankinetics.combitesizebio.com

Conclusion

D-Galactose-3-d stands as a highly specific and powerful tool in the arsenal (B13267) of chemical biologists and biochemists. Its value stems from the subtle yet detectable mass difference imparted by the deuterium (B1214612) atom at a precise location. This single isotopic substitution enables researchers to trace metabolic pathways, dissect complex enzymatic mechanisms through the kinetic isotope effect, and probe the intricate structures of carbohydrate-protein interactions with enhanced clarity. From fundamental studies of glycosylation dynamics to the quantitative rigors of metabolic flux analysis, this compound and other deuterated carbohydrates continue to illuminate the complex and vital roles of sugars in biology, promising further innovations in our understanding of health and the molecular basis of disease.

Q & A

Q. What are the key steps for synthesizing and characterizing D-Galactose-3-d in isotopic labeling studies?

To synthesize this compound, researchers typically employ deuteration at the C-3 position using catalytic exchange or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR or 1^1H-NMR with isotopic analysis) and mass spectrometry to confirm deuteration efficiency and purity. Ensure isotopic integrity by avoiding proton exchange during purification (e.g., using deuterated solvents and inert atmospheres) . For reproducibility, document reaction conditions (temperature, catalyst loading) and validate spectral data against reference databases like NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general precautions for deuterated sugars apply:

  • Use impermeable gloves (e.g., nitrile) and avoid skin/eye contact, as breakthrough times for glove materials vary by manufacturer .
  • Minimize dust formation via local exhaust ventilation and handle in fume hoods .
  • Dispose of waste according to IARC guidelines, as galactose derivatives may require specialized waste management .

Q. How can researchers design experiments to study this compound's role in metabolic pathways?

Use tracer methodologies with cell cultures or animal models:

  • Administer this compound and track 2^2H incorporation via LC-MS or gas chromatography to quantify metabolic flux .
  • Pair with knockout models or enzyme inhibitors to isolate specific pathways (e.g., Leloir pathway). Include controls with non-deuterated galactose to distinguish isotopic effects .

Advanced Research Questions

Q. How should contradictory data on this compound's isotopic stability in aqueous solutions be resolved?

Contradictions may arise from proton exchange rates under varying pH or temperature. To address this:

  • Replicate experiments under controlled conditions (e.g., buffered deuterated solvents, inert gas purging) .
  • Use computational models (e.g., density functional theory) to predict exchange kinetics and validate with experimental NMR data .
  • Compare results across multiple labs to identify methodological discrepancies (e.g., sample preparation, analytical calibration) .

Q. What computational strategies are effective for modeling this compound's interactions with enzymes like galactokinase?

Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM36) can predict kinetic isotope effects (KIE). Key steps:

  • Optimize enzyme-deuterated substrate docking using cryo-EM or X-ray crystallography data .
  • Validate simulations with experimental KIE measurements (e.g., enzymatic assays under deuterated vs. protonated conditions) .

Q. How can researchers ensure reproducibility in studies using this compound for aging or oxidative stress models?

  • Standardize animal/cell models: Define strain-specific metabolic baselines and control for diet-induced galactose variations .
  • Pre-register protocols (e.g., sample size, dosing schedules) to reduce bias .
  • Share raw data and analytical pipelines via repositories like Zenodo, adhering to FAIR principles .

Methodological Considerations

Q. What are the best practices for integrating this compound data into multi-omics studies?

  • Combine metabolomics (e.g., 2^2H-labeled flux data) with transcriptomics/proteomics using tools like MetaboAnalyst. Normalize datasets to account for isotopic dilution effects .
  • Use mixed-effects models to address biological variability and technical noise .

Q. How should researchers address gaps in mechanistic understanding of this compound's effects?

  • Formulate hypotheses based on isotopic tracing anomalies (e.g., unexpected 2^2H distribution in metabolites). Justify with literature on analogous deuterated compounds .
  • Design follow-up studies using CRISPR-edited cell lines to test specific enzymatic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose-3-d
Reactant of Route 2
D-Galactose-3-d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.